molecular formula C12H14O3 B2732458 2-[1-(2-Methoxyphenyl)cyclopropyl]acetic acid CAS No. 1225528-06-2

2-[1-(2-Methoxyphenyl)cyclopropyl]acetic acid

Cat. No. B2732458
M. Wt: 206.241
InChI Key: VPFSKUSLRJKBEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[1-(2-Methoxyphenyl)cyclopropyl]acetic acid” is an organic compound . It’s not intended for human or veterinary use and is used for research purposes.


Synthesis Analysis

The synthesis of this compound involves a series of reactions . The process starts with the addition of a cyclopropanated intermediate compound to ethanol in a three-necked bottle. This mixture is then cooled under an ice water bath. A potassium hydroxide aqueous solution is slowly added dropwise. After the dropwise addition, the reaction is allowed to stand at room temperature for 3 hours. The ethanol is then removed under reduced pressure. The aqueous phase is slowly adjusted to a pH of about 2 with a hydrochloric acid solution and extracted with ethyl acetate. The combined organic phases are washed once with brine .


Molecular Structure Analysis

The molecular formula of “2-[1-(2-Methoxyphenyl)cyclopropyl]acetic acid” is C12H14O3. The molecular weight is 206.241. The structure of this compound has been analyzed in various studies .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-[1-(2-Methoxyphenyl)cyclopropyl]acetic acid” have been optimized, with emphasis on the cyanation reaction . The reaction involves the use of N, N’ -dimethylthiourea and N-bromosuccinimide .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[1-(2-Methoxyphenyl)cyclopropyl]acetic acid” include a molecular weight of 206.241. The average mass is 166.174 Da and the monoisotopic mass is 166.062988 Da .

Scientific Research Applications

Synthesis and Antimicrobial Activity

2-[1-(2-Methoxyphenyl)cyclopropyl]acetic acid derivatives have been synthesized for antimicrobial applications. A series of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid demonstrated significant antimicrobial activities against various microbial strains, highlighting its potential in developing new antimicrobial agents (Noolvi et al., 2016).

Flavor Chemistry

In flavor chemistry, novel synthetic routes have been explored using derivatives of 2-[1-(2-Methoxyphenyl)cyclopropyl]acetic acid. For instance, 2-(2-Hydroxyphenyl) cyclopropane-1-carboxylic acid was prepared from 2-methoxystyrene, serving as a precursor for tobacco flavor compounds. This showcases the compound's utility in flavor synthesis and its potential for large-scale production (Lu Xin-y, 2013).

Antioxidant and Enzyme Inhibition

The compound's derivatives have also found applications in synthesizing compounds with antioxidant properties and enzyme inhibitory activity. Transition metal complexes of a novel amino acid bearing Schiff base ligand showed selective inhibitory activity against xanthine oxidase, an enzyme involved in oxidative stress-related diseases. This indicates the potential therapeutic applications of these compounds in treating diseases associated with oxidative stress (Ikram et al., 2015).

Crystallography and Structural Analysis

Crystallographic studies have been conducted on derivatives to understand their structural properties better. For example, (3-Methoxy­phenyl)­acetic acid was studied for its crystalline structure, which is crucial for the synthesis of various tetrahydroisoquinoline compounds, indicating its importance in pharmaceutical synthesis and material science (Choudhury & Row, 2002).

Novel Synthetic Pathways

Research has also focused on novel synthetic pathways involving 2-[1-(2-Methoxyphenyl)cyclopropyl]acetic acid derivatives for the efficient synthesis of complex molecules. For instance, cyclopropylideneacetic acids and esters have been used in CuX(2)-mediated cyclization reactions to synthesize furanones and pyran-2-ones, highlighting the compound's versatility as a building block in organic synthesis (Huang & Zhou, 2002).

Safety And Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s not intended for human or veterinary use.

properties

IUPAC Name

2-[1-(2-methoxyphenyl)cyclopropyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-15-10-5-3-2-4-9(10)12(6-7-12)8-11(13)14/h2-5H,6-8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPFSKUSLRJKBEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2(CC2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(2-Methoxyphenyl)cyclopropyl]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.